molecular formula C19H15N3O2S B11432748 4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11432748
M. Wt: 349.4 g/mol
InChI Key: HVYWWCGUJYQKNR-UHFFFAOYSA-N
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Description

4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as thieno[3,4-b]pyridine-7-carboxamides and thienopyrimidine-2,4-diones . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenylethyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-oxo-N-(1-phenylethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-12(13-7-3-2-4-8-13)20-17(23)15-11-14-18(25-15)21-16-9-5-6-10-22(16)19(14)24/h2-12H,1H3,(H,20,23)

InChI Key

HVYWWCGUJYQKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O

Origin of Product

United States

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